molecular formula C7H12O B149102 1-Hepten-3-one CAS No. 2918-13-0

1-Hepten-3-one

Cat. No. B149102
CAS RN: 2918-13-0
M. Wt: 112.17 g/mol
InChI Key: OYLCUJRJCUXQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hepten-3-one is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.1696 .


Synthesis Analysis

The biosynthesis of 1-Hepten-3-one has been studied in the Neotropical harvestman Iporangaia pustulosa. The compound was found to have a mixed acetate/propionate origin . The study demonstrated an unusual labeling pattern suggesting different propionate sources for starting and extender units .


Molecular Structure Analysis

The molecular structure of 1-Hepten-3-one can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1-Hepten-3-one is a colorless to pale yellow clear liquid . It has a molecular weight of 112.1696 . It has a boiling point of 154.00 to 155.00 °C at 760.00 mm Hg . Its flash point is 111.00 °F or 44.10 °C .

Scientific Research Applications

1. Cancer Research

1-Hepten-3-one derivatives have shown potential in cancer research. A study highlighted a diarylheptanoid, 1,7-di-(3',4'-dihydroxyphenyl)-4-hepten-3-one, isolated from Viscum cruciatum, exhibiting cytotoxic activity against various cancer cell lines including melanoma, renal, and breast cancer cells (Martín-Cordero et al., 2001).

2. Chemical Synthesis and Organic Chemistry

1-Hepten-3-one is valuable in organic chemistry as an intermediate in the synthesis of complex molecules. For example, research on the synthesis of 1,1,7-Trichloro-1-hepten-3-one detailed its importance as an intermediate for pyrazole herbicides (Liu-li, 2013).

3. Materials Science

In materials science, 1-Hepten-3-one derivatives have been studied for their potential applications. For instance, the tuning of nano-nickel selectivity in hydrogenation reactions of related compounds was explored, indicating the compound's relevance in developing new catalytic processes (Zienkiewicz-Machnik et al., 2017).

4. Fuel Chemistry

1-Hepten-3-one has applications in fuel chemistry, particularly in understanding the pyrolysis chemistry of related alkenes. A study on the pyrolysis of 1-heptene, a related compound, provided insights into fuel molecular structure effects, crucial for developing more efficient and cleaner combustion processes (Cao et al., 2021).

Safety And Hazards

The safety data sheet for 1-Hepten-3-one indicates that it is flammable . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . The safety data sheet does not indicate any specific hazards associated with 1-Hepten-3-one .

properties

IUPAC Name

hept-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h4H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLCUJRJCUXQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183438
Record name 1-Hepten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hepten-3-one

CAS RN

2918-13-0
Record name 1-Hepten-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2918-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hepten-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002918130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hepten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hepten-3-one
Reactant of Route 2
Reactant of Route 2
1-Hepten-3-one
Reactant of Route 3
Reactant of Route 3
1-Hepten-3-one
Reactant of Route 4
Reactant of Route 4
1-Hepten-3-one
Reactant of Route 5
Reactant of Route 5
1-Hepten-3-one
Reactant of Route 6
Reactant of Route 6
1-Hepten-3-one

Citations

For This Compound
303
Citations
DFO Rocha, FC Wouters, G Machado, AJ Marsaioli - Scientific reports, 2013 - nature.com
… We have studied the biosynthesis of 1-hepten-3-one in the Neotropical harvestman Iporangaia pustulosa by feeding individuals with 13 C-labeled precursors, demonstrating its mixed …
Number of citations: 7 www.nature.com
G Schmeda-Hirschmann - Zeitschrift für Naturforschung C, 2006 - degruyter.com
… Here we show that both female and male defensive secretion of Agathemera elegans is made up of 4-methyl-1-hepten-3-one. The compound is reported for the first time as a natural …
Number of citations: 13 www.degruyter.com
DFO Rocha, K Hamilton, CCS Gonçalves… - Journal of natural …, 2011 - ACS Publications
… screened the presence of 1-hepten-3-one and the dimer 1 … a strategy to store more 1-hepten-3-one. We further expected that … −Alder dimerization of 1-hepten-3-one) was resolved on a …
Number of citations: 30 pubs.acs.org
M Aglietto, G Ruggeri, B Tarquini, F Ciardelli, P Gianni - Polymer, 1980 - Elsevier
… In fact their optical activity is opposite in sign to that of the poly(S)-5-methyl-1-hepten-3-one suggesting that 4VP units in the copolymer have positive optical rotation which increases up …
Number of citations: 13 www.sciencedirect.com
CC Price, JA Pappalardo - Organic Syntheses, 2003 - Wiley Online Library
Abstract β‐Chlorovinyl isoamyl ketone product: β‐chlorovinyl isoamyl ketone
Number of citations: 3 onlinelibrary.wiley.com
FC Ziegenbein, WA König… - Journal of Essential Oil …, 2010 - Taylor & Francis
… Major components were R-(-)-1-octen-3-ol, hexadecanoic acid, 1-hepten-3-one, 2-pentylfuran and (E,E)-2,4-decadienal. m-Cymene could be identified for the first time as a fungal …
Number of citations: 12 www.tandfonline.com
DS Sydykova, ZA Markova, VV Saraeva - Vestn. Mosk. Univ., Ser. II. Khim …, 1969 - osti.gov
… GAMMA RADIATION; GASES; HEPTENE; INFRARED RADIATION; IRRADIATION; LIQUIDS; OXIDATION; PRODUCTION; RADIATION EFFECTS; SPECTROSCOPY; 1-HEPTEN-3-ONE/…
Number of citations: 0 www.osti.gov
FC Ziegenbein, HP Hanssen… - Flavour and fragrance …, 2006 - Wiley Online Library
… Major components were 1-hepten-3-one, 1-octen-3-ol and 2-pentyl furan. Copyright © 2006 … The ketones 1-hepten-3-one (8) and 6,10,14trimethylpentradeca-2-one (83), the …
Number of citations: 23 onlinelibrary.wiley.com
M Espinoza-Moraga, R Cornejo-Morales… - Tetrahedron …, 2009 - Elsevier
… In conclusion, the first asymmetric synthesis of chichimol ketone [4-(S)-methyl-1-hepten-3-one] is described and the absolute configuration of the main semiochemical compound …
Number of citations: 4 www.sciencedirect.com
L Culleré, J Cacho, V Ferreira - Food chemistry, 2009 - Elsevier
… The aromatic molecule 1-hepten-3-one was identified as … most likely candidate was 1-hepten-3-one, but the hypothesis … important masses in the case of 1-hepten-3-one. An extract of the …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.